molecular formula C10H15N3O2 B1506531 N-(5-Hydroxypyrimidin-2-YL)hexanamide CAS No. 1057667-15-8

N-(5-Hydroxypyrimidin-2-YL)hexanamide

Número de catálogo: B1506531
Número CAS: 1057667-15-8
Peso molecular: 209.24 g/mol
Clave InChI: BLTHBYNEUQANQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-Hydroxypyrimidin-2-YL)hexanamide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-Hydroxypyrimidin-2-YL)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypyrimidine moiety linked to a hexanamide chain. This structure may contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can suppress the viability of cancer cells, particularly in lung adenocarcinoma models like A549 cells.

Key Findings:

  • Cytotoxicity : Compounds with free amino groups showed more potent anticancer activity than those without. For example, certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups appears critical for enhancing cytotoxic effects while minimizing toxicity to non-cancerous cells .
CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Cisplatin101

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains.

Key Findings:

  • Efficacy Against Pathogens : Studies indicate that compounds related to this compound demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
  • Mechanism of Action : The exact mechanisms remain under investigation; however, the ability to inhibit bacterial growth suggests potential interference with bacterial cell wall synthesis or metabolic pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • In Vitro Studies on Lung Cancer Cells : A study assessed the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and indicating its potential as an anticancer agent.
  • Antimicrobial Screening : Another study screened various derivatives against clinical isolates of resistant bacteria. The results indicated promising antimicrobial activity, warranting further exploration into structural modifications for enhanced efficacy.

Aplicaciones Científicas De Investigación

Cholesterol Ester Transfer Protein (CETP) Inhibition

One of the prominent applications of N-(5-Hydroxypyrimidin-2-YL)hexanamide is its role as an inhibitor of cholesterol ester transfer protein (CETP). CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL).

  • Mechanism of Action : By inhibiting CETP, this compound can potentially increase HDL cholesterol levels while decreasing LDL cholesterol levels, thereby offering therapeutic benefits against conditions such as hyperlipidemia and atherosclerosis .
  • Clinical Relevance : The inhibition of CETP is considered a promising strategy for cardiovascular disease prevention. Compounds with CETP inhibitory activity may serve as novel therapeutic agents for managing dyslipidemia and associated cardiovascular risks .

Supramolecular Chemistry

This compound has been investigated for its potential in supramolecular chemistry, particularly in the formation of self-assembling structures.

  • Self-Assembly Properties : Research indicates that derivatives of pyrimidinone compounds can exhibit strong self-complementary hydrogen bonding, leading to the formation of high molecular weight polymers through isodesmic growth mechanisms . This property is significant for developing new materials with specific mechanical or optical characteristics.

Drug Development

The compound's structure allows it to be explored as a scaffold for developing new pharmaceuticals, particularly those targeting metabolic disorders.

  • Therapeutic Potential : The ability to modify its structure could lead to derivatives that may possess enhanced bioactivity or reduced side effects, making it a candidate for further drug development studies .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

StudyFocusFindings
Patent US7790737B2CETP InhibitionDemonstrated that compounds similar to this compound effectively inhibit CETP, leading to increased HDL levels and potential cardiovascular benefits .
Mechanistic StudiesSupramolecular ChemistryExplored the self-assembly behavior of pyrimidine derivatives, noting the strong hydrogen bonding interactions that facilitate polymer formation .
Drug Development ResearchMetabolic DisordersInvestigated modifications of pyrimidine compounds for improved therapeutic profiles in treating hyperlipidemia .

Propiedades

IUPAC Name

N-(5-hydroxypyrimidin-2-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-3-4-5-9(15)13-10-11-6-8(14)7-12-10/h6-7,14H,2-5H2,1H3,(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHBYNEUQANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729118
Record name N-(5-Hydroxypyrimidin-2-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057667-15-8
Record name N-(5-Hydroxypyrimidin-2-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCC(=O)Nc1ncc(OCc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-[5-(Benzyloxy)pyrimidin-2-yl]hexanamide (87.1 g, 0.29 mmol) was dissolved in methanol (2.4 L), the solution was added with 10% palladium/carbon (20 g), and the mixture was stirred at room temperature for 3 hours under hydrogen atmosphere. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=30:1) to obtain N-(5-hydroxypyrimidin-2-yl)hexanamide (28.0 g, 46%) as pale yellow solid.
Name
N-[5-(Benzyloxy)pyrimidin-2-yl]hexanamide
Quantity
87.1 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Hydroxypyrimidin-2-amine (40 g, 360 mmol) was dissolved in pyridine (200 mL), the solution was added with hexanoyl chloride (121 g, 899 mmol), and the mixture was stirred at room temperature for 0.5 hour. The reaction mixture was added with methanol (100 mL), the mixture was concentrated under reduced pressure, and the resulting residue was diluted with water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was dissolved in methanol (200 mL). The solution was added with saturated ammonia solution in methanol (250 mL) under ice cooling and stirring, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:acetone=2:1) to obtain N-(5-hydroxypyrimidin-2-yl)hexanamide (39.5 g, 52%) as colorless solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

N-(5-Methoxypyrimidin-2-yl)hexanamide (17.26 g, 77 mmol) was suspended in 1,2-dichloroethane (170 mL), the suspension was added with boron tribromide (20.5 mL, 216 mmol), and the mixture was refluxed by heating for 30 minutes. The reaction mixture was inactivated with methanol (170 mL) under ice cooling. The reaction mixture was concentrated under reduced pressure, the resulting residue was added with saturated ammonia in methanol (85 mL) under ice cooling, and the mixture was homogenized. The reaction mixture was concentrated under reduced pressure, and the resulting residue was added with water, and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was isolated and purified by silica gel column chromatography (hexane:acetone=2:1) to obtain N-(5-hydroxypyrimidin-2-yl)hexanamide (9.36 g, 59%) as pale yellow solid.
Quantity
17.26 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Hydroxypyrimidin-2-YL)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Hydroxypyrimidin-2-YL)hexanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Hydroxypyrimidin-2-YL)hexanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Hydroxypyrimidin-2-YL)hexanamide
Reactant of Route 5
Reactant of Route 5
N-(5-Hydroxypyrimidin-2-YL)hexanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Hydroxypyrimidin-2-YL)hexanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.